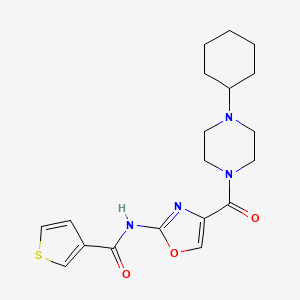

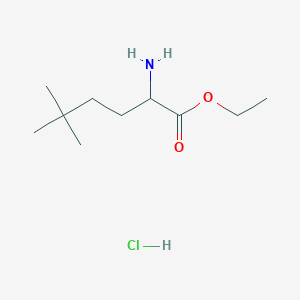

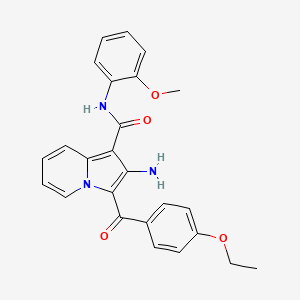

N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis of Hybrid Molecules

Researchers have developed methods for synthesizing hybrid molecules containing various chemical moieties, such as 1,3-oxazol(idin)e and thiophene, through microwave-assisted synthesis. These compounds, including structures akin to the specified chemical, have been explored for their biological activities, revealing antimicrobial, antiurease, and antilipase activities. Such findings highlight the potential for creating novel therapeutic agents through the innovative combination of chemical structures (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Electrophilic Aminations with Oxaziridines

The versatility of electrophilic amination, particularly with oxaziridines, offers a pathway to synthesizing a wide range of nitrogen-containing compounds. This method facilitates the creation of azines, hydrazines, and aminodicarboxylic derivatives, among others. The process exemplifies the chemical flexibility required to produce compounds with complex functionalities, potentially including derivatives of the specified chemical compound (Andreae & Schmitz, 1991).

Heterocyclic Synthesis with Thiophene-2-Carboxamide

The synthesis of heterocyclic compounds using thiophene-2-carboxamide as a precursor underlines the strategic utility of thiophene derivatives in creating biologically active compounds. This approach has led to the development of new antibiotics and antibacterial drugs, showcasing the potential for using similar synthetic pathways to explore the applications of "N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide" in drug development (Ahmed, 2007).

Synthesis of New Amides of the N-Methylpiperazine Series

The synthesis of new carboxylic acid amides containing N-methylpiperazine fragments points to the importance of piperazine derivatives in medicinal chemistry. Such compounds have been explored for their potential as antileukemic agents, indicating the relevance of incorporating piperazine units into therapeutic molecules, which could extend to the study of "N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide" (Koroleva, Gusak, Ignatovich, & Ermolinskaya, 2011).

Zukünftige Richtungen

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are commonly found in many commercially available drugs and are often investigated in the advancement of novel compounds which show favorable biological activities . Therefore, the future directions of “N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide” could be in the field of drug discovery and medicinal chemistry.

Eigenschaften

IUPAC Name |

N-[4-(4-cyclohexylpiperazine-1-carbonyl)-1,3-oxazol-2-yl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c24-17(14-6-11-27-13-14)21-19-20-16(12-26-19)18(25)23-9-7-22(8-10-23)15-4-2-1-3-5-15/h6,11-13,15H,1-5,7-10H2,(H,20,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEUWPEKGZCKQLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)C(=O)C3=COC(=N3)NC(=O)C4=CSC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(4-cyclohexylpiperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2356281.png)

![3-[(1-Methylpyrrolidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2356285.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2356289.png)

![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)

![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-methoxyethyl)isoquinolin-1-one](/img/structure/B2356299.png)

![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(2,4,5-trimethylphenyl)ethane-1-sulfonamido](/img/structure/B2356304.png)